molecular formula C14H11NO4S B1475194 (5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid CAS No. 1858251-60-1

(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid

Cat. No. B1475194
M. Wt: 289.31 g/mol
InChI Key: YWORUOBYCQVHOL-UHFFFAOYSA-N
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Description

(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid, also known as 5,5-dioxido-6H-dibenzo[c,e]thiazin-6-ylacetic acid (DTA) is a synthetic organic compound with a variety of applications in scientific research. It is a member of the thiazine family of compounds, and is a derivative of the thiazine nucleus. DTA is a white, odorless, crystalline solid that is soluble in water and other polar solvents. DTA is widely used in laboratory experiments as a reagent, and is also used in the synthesis of various other compounds.

Scientific Research Applications

Anti-HIV-1 Activity

A novel series of compounds, including N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides, demonstrated anti-HIV-1 activity. These compounds were synthesized using thermal and ultrasonic methods to enhance yields. Among them, specific compounds showed potent anti-HIV-1 activity with low cytotoxicity, highlighting their potential as therapeutic agents against HIV-1 (Aslam et al., 2014).

Antimicrobial Agents

Thiazolyl-acetic acid derivatives have been investigated for their antimicrobial properties. A series of these compounds showed broad-spectrum antibacterial and antifungal activities, making them potential candidates for use as preservative agents in commercial products (Shirai et al., 2013). Another study focused on the synthesis and evaluation of antibacterial activity of 1, 4-Benzoxazine analogues, further underscoring the antimicrobial potential of related structures (Kadian et al., 2012).

Anticancer Activities

Compounds based on benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones were synthesized and showed moderate to good inhibitory activity against various cancer cell lines. These findings suggest their potential as therapeutic agents for treating different types of cancers (Kamal et al., 2011).

Synthesis and Structural Analysis

Studies on the synthesis and structural analysis of thiazole-containing compounds provide insights into their chemical properties and potential applications in organic synthesis. For instance, the photo-degradation of such compounds under specific conditions has been analyzed, contributing to a better understanding of their stability and reactivity (Wu et al., 2007).

properties

IUPAC Name

2-(5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)20(15,18)19/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWORUOBYCQVHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3S(=O)(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701203993
Record name 6H-Dibenzo[c,e][1,2]thiazine-6-acetic acid, 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid

CAS RN

1858251-60-1
Record name 6H-Dibenzo[c,e][1,2]thiazine-6-acetic acid, 5,5-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858251-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Dibenzo[c,e][1,2]thiazine-6-acetic acid, 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
Reactant of Route 2
(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
Reactant of Route 3
(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
Reactant of Route 4
(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
Reactant of Route 5
(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
Reactant of Route 6
(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid

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